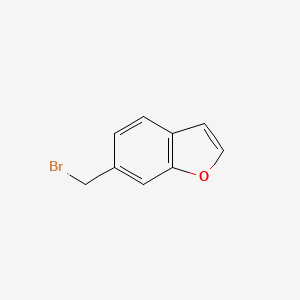

6-(Bromomethyl)benzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(bromomethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPGKYDAXNUDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79444-77-2 | |

| Record name | 6-(bromomethyl)-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of 6-(Bromomethyl)benzofuran: A Radical Halogenation Protocol

Executive Summary

This technical guide details the synthesis of 6-(bromomethyl)benzofuran from 6-methylbenzofuran via the Wohl-Ziegler reaction .[1] This transformation is a critical entry point for functionalizing the benzofuran core, a privileged scaffold in medicinal chemistry found in anti-arrhythmic (e.g., Amiodarone) and anti-cancer therapeutics.[1]

The protocol prioritizes regioselectivity , aiming to exclusively brominate the benzylic methyl group while preserving the electron-rich furan ring, which is susceptible to electrophilic aromatic substitution.[1] We utilize N-Bromosuccinimide (NBS) with a radical initiator to drive a free-radical chain mechanism, ensuring high fidelity and yield.[1]

Part 1: Strategic Analysis & Mechanism[1]

Retrosynthetic Logic

The conversion of a methyl group to a bromomethyl group is a standard oxidative functionalization.[1] However, the benzofuran system presents a unique challenge:

-

Path A (Desired): Radical abstraction of a benzylic hydrogen followed by bromine recombination.[1]

-

Path B (Undesired): Electrophilic addition of

across the C2-C3 double bond of the furan ring, or electrophilic substitution at C2/C3.[1]

To favor Path A, we must maintain a low instantaneous concentration of molecular bromine .[1] This is achieved using NBS, which releases

Mechanism of Action (Wohl-Ziegler)

The reaction proceeds via a free-radical chain mechanism.[1]

-

Initiation: Thermal decomposition of the initiator (AIBN or Benzoyl Peroxide) generates radicals.[1]

-

Propagation: The radical abstracts a hydrogen from the benzylic position of 6-methylbenzofuran, creating a resonance-stabilized benzylic radical.[1] This radical reacts with

(generated in situ) to form the product.[1] -

Termination: Radical recombination (minor pathway).

Figure 1: Radical chain mechanism for the bromination of 6-methylbenzofuran.

Part 2: Experimental Protocol

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 6-Methylbenzofuran | Substrate | 1.0 | Starting material.[1][2][3][4] |

| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 - 1.1 | Must be recrystallized from water/acetone before use to remove free |

| AIBN (Azobisisobutyronitrile) | Initiator | 0.05 - 0.1 | Preferred over Benzoyl Peroxide for cleaner workup.[1] |

| Carbon Tetrachloride ( | Solvent | N/A | Classic: High yield, easy workup (succinimide floats).Modern: Trifluorotoluene ( |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 6-methylbenzofuran (1.0 equiv) and dissolve in

(or substitute solvent) [0.1 M - 0.2 M concentration]. -

Add NBS (1.05 equiv).[1] Note: NBS is denser than

and will sink to the bottom.[1] -

Add AIBN (0.05 equiv).[1]

-

Optional: Purge the system with nitrogen or argon to remove oxygen, which can inhibit radical reactions.[1]

Step 2: Initiation & Reflux

-

Heat the mixture to reflux (77°C for

). -

Visual Check: The reaction is initiating when the dense NBS solid at the bottom disappears and is replaced by succinimide , a lighter solid that floats to the surface of the solvent.[1]

-

Maintain reflux for 3–6 hours. Monitor via TLC (Hexane/EtOAc) or NMR.[1][5]

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter off the precipitated succinimide using a sintered glass funnel or a celite pad.[1] Wash the solid cake with a small amount of cold solvent.[1]

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain the crude residue.

Step 4: Purification

-

The crude product is often pure enough for subsequent steps (~90% purity).[1]

-

If purification is required, use Flash Column Chromatography (Silica Gel).[1]

Figure 2: Experimental workflow for the synthesis and isolation.

Part 3: Process Validation & Troubleshooting

Analytical Validation (Self-Validating System)

The success of the reaction is best determined by 1H NMR spectroscopy .[1]

-

Starting Material (6-methylbenzofuran): Look for the methyl singlet at ~2.45 - 2.50 ppm .[1]

-

Product (this compound): The diagnostic signal is the benzylic methylene (

) singlet, which shifts downfield to ~4.50 - 4.60 ppm due to the electronegativity of bromine.[1] -

Over-bromination: A singlet further downfield (~6.6 ppm) indicates the dibromomethyl byproduct.[1]

Data Summary Table:

| Compound | Diagnostic 1H NMR Signal (CDCl3) |

|---|

| 6-Methylbenzofuran |

Troubleshooting Guide

-

Problem: Reaction stalls (NBS remains at bottom).

-

Problem: High levels of dibromination.

-

Problem: Dark/tarry reaction mixture.

Part 4: Safety & Handling

-

Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents).[1] Always handle in a functioning fume hood. Wear goggles and gloves.[1]

-

Carbon Tetrachloride: Highly toxic and carcinogenic.[1] Use only if necessary; otherwise, substitute with Trifluorotoluene or Chlorobenzene .[1]

-

Explosion Hazard: Benzoyl peroxide is shock-sensitive when dry.[1] AIBN produces nitrogen gas; ensure the system is vented (not a closed bomb) unless using a pressure vessel designed for it.[1]

References

-

Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[1] Chemical Reviews, 1948, 43(2), 271–317.[1] Link[1]

-

Benzofuran Synthesis Context: Podlewska, S. et al. "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents."[1] Molecules, 2019, 24(8), 1607.[1] Link (Provides analogous procedures for bromomethyl benzofurans).[1]

-

Solvent Alternatives: Offermann, D. A. et al. "N-Bromosuccinimide."[1] Encyclopedia of Reagents for Organic Synthesis, 2001.[1] Link[1]

-

NMR Characterization Data: BenchChem. "Decoding the 1H NMR Signal of Bromomethyl Protons." 2025. Link (General reference for benzylic bromide shifts).[1]

Sources

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 6-(Bromomethyl)benzofuran

The following technical guide details the spectroscopic characterization of 6-(Bromomethyl)benzofuran , a critical intermediate in the synthesis of bioactive benzofuran derivatives (e.g., receptor agonists, radioligands).

This guide is structured to serve as a reference standard for structural validation, emphasizing the differentiation of the target compound from common synthetic impurities.

Executive Summary & Structural Context[1][2][3][4][5]

This compound is a bicyclic aromatic halide primarily utilized as an electrophilic building block. Its reactivity stems from the benzylic bromide at the C-6 position, making it highly susceptible to nucleophilic substitution.[1]

In drug development, this compound is typically synthesized via radical bromination of 6-methylbenzofuran.[1] Consequently, the primary analytical challenge is not just characterization, but purity verification —specifically, quantifying unreacted starting material (6-methyl) and over-brominated byproducts (6-dibromomethyl).[1]

Synthesis & Impurity Pathway

The following workflow illustrates the radical substitution pathway and the origin of spectral impurities.

Figure 1: Radical bromination pathway showing the origin of the target compound and its primary impurity.

1H NMR Spectral Data Analysis

The proton NMR spectrum of this compound is characterized by a distinct deshielded methylene singlet and the specific coupling pattern of the benzofuran core.

Standardized Data Table

Solvent:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-2 | 7.64 | Doublet (d) | 1H | 2.2 | Furan ring |

| H-7 | 7.55 | Singlet (s)* | 1H | - | Isolated by substituents; may show fine meta-coupling. |

| H-4 | 7.52 | Doublet (d) | 1H | 8.1 | Ortho coupling to H-5. |

| H-5 | 7.23 | Doublet of Doublets (dd) | 1H | 8.1, 1.5 | Ortho to H-4; Meta to H-7. |

| H-3 | 6.76 | Doublet (d) | 1H | 2.2 | Furan ring |

| -CH₂Br | 4.62 | Singlet (s) | 2H | - | Diagnostic Peak. Benzylic methylene.[1] |

*Note: H-7 often appears as a broad singlet or a doublet with very small coupling constants (

Mechanistic Insight (The "Why")

-

The Diagnostic Singlet (4.62 ppm): The shift from a methyl group (~2.48 ppm in the starting material) to a bromomethyl group (~4.62 ppm) is the primary indicator of reaction progress. The electronegative bromine atom deshields the methylene protons, pulling them downfield by approximately 2.1 ppm.[1]

-

Furan Coupling (H-2/H-3): The characteristic

Hz coupling between H-2 and H-3 is the fingerprint of the benzofuran scaffold. H-2 is significantly more deshielded (7.64 ppm) than H-3 (6.76 ppm) due to its proximity to the ether oxygen and the aromatic ring current.

13C NMR Spectral Data Analysis

Carbon NMR provides confirmation of the carbon skeleton and the functionalization at C-6.

Standardized Data Table

Solvent:

| Position | Shift ( | Carbon Type | Assignment Logic |

| C-2 | 145.8 | CH | Furan |

| C-7a | 155.3 | C (Quat) | Bridgehead carbon bonded to Oxygen. |

| C-3a | 128.4 | C (Quat) | Bridgehead carbon. |

| C-6 | 134.1 | C (Quat) | Ipso carbon bearing the bromomethyl group. |

| C-4 | 121.5 | CH | Aromatic benzene ring. |

| C-5 | 124.8 | CH | Aromatic benzene ring. |

| C-7 | 111.8 | CH | Aromatic benzene ring (shielded). |

| C-3 | 106.7 | CH | Furan |

| -CH₂Br | 34.2 | CH₂ | Diagnostic Peak. Alkyl halide carbon.[1] |

Quality Control: Impurity Profiling

In a high-throughput research environment, distinguishing the product from the starting material (SM) and the over-reacted byproduct is critical. Use the following logic for rapid assessment.

Diagnostic Logic Flow

The following diagram outlines the decision matrix for interpreting the 1H NMR spectrum of the crude reaction mixture.

Figure 2: NMR decision matrix for purity assessment.

Quantitative Assessment

To calculate the molar ratio of Product to Starting Material (SM) in a crude mixture:

-

Starting Material (6-Methylbenzofuran): Look for a singlet methyl at 2.48 ppm .[1]

-

Byproduct (6-Dibromomethylbenzofuran): Look for a methine singlet shifted significantly downfield to ~6.65 ppm .[1]

Experimental Protocol: NMR Acquisition

To ensure reproducibility and minimize degradation (alkyl bromides can be unstable), follow this specific protocol.

-

Sample Preparation:

-

Dissolve 5–10 mg of the compound in 0.6 mL of

(containing 0.03% TMS as internal standard). -

Critical: Use a high-quality NMR tube (Wilmad 507-PP or equivalent) to prevent shimming errors.

-

Stability Note: this compound is lachrymatory and potentially unstable on silica. Analyze immediately after isolation.[1] If the solution turns green/brown, decomposition (HBr release) is occurring.[1] Filter through a small plug of basic alumina if acid-sensitivity is suspected.

-

-

Acquisition Parameters (Standard 400 MHz):

-

Processing:

-

Reference the spectrum to the residual

peak at 7.26 ppm (1H) and 77.16 ppm (13C).[1] -

Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform to improve signal-to-noise.

-

References

-

Synthesis and Spectral Data of Benzofuran Derivatives

-

General NMR Characteristics of Benzylic Bromides

-

Benzofuran Core Assignments

-

National Institutes of Health (NIH) PubChem.[1] Benzofuran Spectral Data.

-

-

Radical Bromination Methodology

-

Journal of Organic Chemistry, 2008, 73, 15, 5881–5889.[1] (Methodology for NBS bromination of methyl-arenes).

-

Sources

Comprehensive Technical Guide: Solubility and Stability Profiling of 6-(Bromomethyl)benzofuran

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug development, I approach the physicochemical profiling of reactive intermediates not merely as a checklist of parameters, but as a mechanistic puzzle. 6-(Bromomethyl)benzofuran is a highly valuable electrophilic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including arylmethoxy isoindoline derivatives targeting cancer pathways 1.

However, its utility is intrinsically tied to its reactivity. The very features that make it an excellent alkylating agent—a highly polarized carbon-bromine bond and a resonance-stabilizing bicyclic aromatic core—also render it highly susceptible to solvolysis and photolytic degradation. This whitepaper provides a comprehensive, causality-driven guide to the solubility and stability of this compound, equipping researchers with self-validating protocols to ensure synthetic integrity.

Physicochemical Profiling & Causality

To master the handling of this compound, one must first understand the causality behind its physical properties. The molecule consists of a lipophilic benzofuran scaffold, which is a privileged structure in medicinal chemistry known for its diverse pharmacological profile 2.

Solubility Mechanics

The benzofuran core lacks hydrogen bond donors and possesses only a weak hydrogen bond acceptor (the furan oxygen). Consequently, the molecule exhibits profound hydrophobicity. Its solubility is maximized in polar aprotic solvents (e.g., DMSO, DMF, Acetone) where strong dipole-dipole interactions can solvate the polarizable bromomethyl group without requiring hydrogen bond disruption. In synthetic applications, reactions are often successfully carried out in acetone at elevated temperatures 1.

Table 1: Quantitative Solubility Profile of this compound

| Solvent | Dielectric Constant (ε) | Expected Solubility (mg/mL) | Solubilization Mechanism |

| DMSO | 46.7 | > 50 | Strong dipole-dipole interactions |

| DMF | 36.7 | > 50 | Strong dipole-dipole interactions |

| Acetone | 20.7 | > 30 | Polar aprotic solvation |

| Dichloromethane | 8.9 | > 30 | Dispersion forces, halogen-halogen affinity |

| Water (pH 7.4) | 80.1 | < 0.1 | Highly hydrophobic core, lack of H-bond donors |

Stability & Degradation Mechanisms

The stability of benzyl bromides is governed by their susceptibility to nucleophilic attack and homolytic cleavage. The hydrolysis of benzylic bromides is a well-documented kinetic phenomenon, heavily influenced by the electronic effects of the aromatic ring [[3]]().

Hydrolytic Degradation (SN1 / SN2)

When exposed to atmospheric moisture or aqueous solvents, this compound undergoes rapid hydrolysis to yield 6-(hydroxymethyl)benzofuran.

-

Causality: The C6-benzylic position is highly activated. The departure of the bromide leaving group forms a carbocation that is extensively stabilized by the extended π-system of the benzofuran ring. This lowers the activation energy for the SN1 pathway, making the compound exceptionally moisture-sensitive.

Photolytic and Thermal Degradation

Exposure to UV/Vis light induces homolytic cleavage of the relatively weak C-Br bond (~280 kJ/mol), generating a benzylic radical and a bromine radical. These intermediates rapidly recombine to form complex dimerized impurities or undergo oxidation.

Fig 1. Primary degradation pathways of this compound via hydrolysis and photolysis.

Table 2: Stability Matrix and Storage Guidelines

| Condition | Degradation Rate | Primary Degradant | Causality |

| Aqueous (pH 7.4, 25°C) | High | 6-(Hydroxymethyl)benzofuran | Nucleophilic attack by H₂O |

| Organic (Dry, 25°C) | Low | None | Absence of nucleophiles/moisture |

| UV Light Exposure | Moderate | Radical dimers / oxidation products | Homolytic C-Br cleavage |

| Storage (-20°C, Argon) | Negligible | None | Reduced kinetic energy, exclusion of O₂/H₂O |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, stability and solubility must be assessed using self-validating systems. A protocol is only trustworthy if it inherently flags its own failure modes.

Protocol 1: Kinetic Solubility Determination via HPLC-UV

-

Objective: Determine the kinetic solubility in various solvent systems.

-

Self-Validation Mechanism: The inclusion of a highly stable internal standard (IS) such as biphenyl. If the IS peak area deviates by >2% between injections, it flags solvent evaporation or injection errors, invalidating the run.

-

Methodology:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Spike 10 µL of the stock into 990 µL of the target solvent (e.g., phosphate buffer, dry acetonitrile) in a 1.5 mL amber glass vial (to prevent photolysis).

-

Add 10 µL of the Internal Standard stock (1 mg/mL biphenyl).

-

Agitate at 300 rpm for 2 hours at 25°C.

-

Centrifuge at 10,000 x g for 10 minutes to pellet undissolved material.

-

Transfer the supernatant and analyze via HPLC-UV (λ = 254 nm). Quantify against a 5-point calibration curve.

-

Protocol 2: Accelerated Forced Degradation Testing

-

Objective: Map the degradation kinetics and identify primary degradants.

-

Self-Validation Mechanism: Mass Balance Check. The sum of the peak areas of the remaining parent compound and all degradant peaks must equal 98-102% of the initial parent peak area (adjusted for response factors). A mass balance <95% indicates the formation of volatile degradants or insoluble polymers, prompting an immediate method reassessment.

Fig 2. Self-validating forced degradation workflow ensuring mass balance integrity.

-

Methodology:

-

Preparation: Dissolve the compound in anhydrous acetonitrile to a concentration of 1 mg/mL.

-

Hydrolytic Stress: Mix 500 µL of sample with 500 µL of 0.1N HCl (acidic) or 0.1N NaOH (basic). Incubate at 40°C for 24 hours.

-

Oxidative Stress: Mix 500 µL of sample with 500 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Quenching: Neutralize acid/base samples with equimolar counter-reagents to arrest degradation prior to injection.

-

Analysis: Inject onto an LC-MS system to identify the 6-(hydroxymethyl)benzofuran mass adduct and verify the mass balance.

-

Handling and Storage Best Practices

Based on the established physicochemical causality, the following storage parameters are strictly required for this compound:

-

Temperature: Store at -20°C . Causality: Lowering the thermal kinetic energy exponentially decreases the rate of ambient hydrolysis and auto-polymerization.

-

Atmosphere: Store under Argon or dry Nitrogen . Causality: Purging the headspace displaces atmospheric moisture, effectively starving the SN1/SN2 hydrolytic pathways of their primary nucleophile (H₂O).

-

Light Protection: Store in amber glass vials . Causality: Blocks UV photons, preventing the homolytic cleavage of the C-Br bond.

References

-

WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same. Google Patents. Verified application of ethyl this compound-2-carboxylate in organic synthesis.[1] URL:

-

Benzofuran | High-Purity Research Chemical. Benchchem. Details on the benzofuran scaffold, its lipophilicity, and its role as a privileged motif in medicinal chemistry.[2] URL:

-

Neighboring ortho carboxyl group participation and α-deuterium isotope effects in the hydrolysis of benzyl bromides. Journal of the American Chemical Society (ACS Publications). Foundational kinetics on the hydrolytic degradation of benzylic bromides.[3] URL:

Sources

electrophilic substitution reactions of 6-(Bromomethyl)benzofuran

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 6-(Bromomethyl)benzofuran

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a scaffold, its derivatives are explored for a range of biological activities, including anticancer properties.[1][2] This document delineates the core principles governing the reactivity of the benzofuran nucleus, with a specific focus on the directing effects of the fused furan ring and the 6-(bromomethyl) substituent. We will explore key transformations including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. Each section provides a mechanistic rationale for observed regioselectivity, detailed, field-tested experimental protocols, and insights into potential side reactions and optimization strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize the this compound core.

The Benzofuran Nucleus: An Electronic Overview

Benzofuran is an aromatic heterocycle composed of a benzene ring fused to a furan ring. The inherent reactivity of this system towards electrophiles is dominated by the electron-rich nature of the furan moiety. The oxygen heteroatom donates electron density into the ring system via resonance, making the furan portion significantly more susceptible to electrophilic attack than the appended benzene ring.

Electrophilic substitution on an unsubstituted benzofuran preferentially occurs at the C2 position.[3] This regioselectivity is a direct consequence of the stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at C2 allows for the positive charge to be delocalized onto the oxygen atom and across the benzene ring, a stabilization analogous to a benzylic carbocation.[4] Attack at the C3 position results in a less stable intermediate, as the positive charge cannot be as effectively delocalized onto the oxygen without disrupting the aromaticity of the benzene ring.

Caption: Regioselectivity of electrophilic attack on the benzofuran core.

Directing Effects in this compound

In this compound, we must consider the interplay of two directing groups: the activating, C2-directing fused furan ring and the deactivating, ortho, para-directing 6-(bromomethyl) group on the benzene ring.

-

Fused Furan Ring: As established, this is a strongly activating system that directs incoming electrophiles to the C2 position.

-

6-(Bromomethyl) Group (-CH₂Br): This group is weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom. As an alkyl-halide derivative, it directs electrophilic attack on the benzene ring to the positions ortho (C5 and C7) and para (no para position available) to itself.

The decisive factor is the relative activation of the two rings. The furan ring is vastly more electron-rich and nucleophilic than the weakly deactivated benzene ring. Consequently, electrophilic substitution will overwhelmingly occur on the furan ring before the benzene ring, making C2 the primary site of reaction . Substitution on the benzene ring (at C5 or C7) would necessitate much harsher reaction conditions and would likely only occur if the C2 and C3 positions were already blocked.

Caption: Primary and secondary sites of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions and Protocols

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile handle for further transformations, such as reduction to an amine. Due to the sensitivity of the benzofuran ring to strong acids, which can cause polymerization, mild nitrating conditions are essential. A mixture of nitric acid in acetic anhydride is a common and effective choice.[5]

Expected Product: 6-(Bromomethyl)-2-nitrobenzofuran

Mechanistic Insight: The electrophile is the nitronium ion (NO₂⁺), generated in situ. It attacks the electron-rich C2 position, followed by deprotonation to restore aromaticity.

Experimental Protocol: Synthesis of 6-(Bromomethyl)-2-nitrobenzofuran

Caption: Workflow for the nitration of this compound.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in acetic anhydride (10 vol). Cool the solution to 0°C in an ice-salt bath.

-

Reagent Preparation: In a separate flask, cautiously add fuming nitric acid (1.1 eq) to acetic anhydride (2 vol) while maintaining the temperature below 10°C.

-

Addition: Add the prepared nitrating mixture dropwise to the benzofuran solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto a stirred mixture of ice and water (50 vol).

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air-dry.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 6-(bromomethyl)-2-nitrobenzofuran.

Halogenation

Halogenation introduces a bromine or chlorine atom onto the benzofuran ring. The reaction proceeds via an ionic mechanism, but care must be taken to avoid conditions that favor free-radical side-chain halogenation at the benzylic position of the bromomethyl group. The reaction often involves the formation of a 2,3-dihalo adduct, which then eliminates hydrogen halide to yield the substituted aromatic product.[6]

Expected Product: 2-Bromo-6-(bromomethyl)benzofuran

Mechanistic Insight: Molecular bromine (Br₂) is polarized by the electron-rich furan ring, leading to electrophilic attack at C2. The resulting intermediate can then lose a proton to give the final product. Performing the reaction in a polar solvent and in the dark helps to suppress radical pathways.

Experimental Protocol: Synthesis of 2-Bromo-6-(bromomethyl)benzofuran

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) (20 vol) in a flask protected from light.

-

Reagent Addition: Cool the solution to 0°C. Add a solution of bromine (1.05 eq) in the same solvent dropwise over 20-30 minutes.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-bromo-6-(bromomethyl)benzofuran.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming C-C bonds by introducing an acyl group (-COR). As with nitration, the benzofuran ring is prone to polymerization under the influence of strong Lewis acids.[7] Therefore, milder catalysts such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) are preferred over aluminum chloride (AlCl₃).

Expected Product: 2-Acetyl-6-(bromomethyl)benzofuran

Mechanistic Insight: The acylium ion (R-C=O⁺), formed by the reaction of an acylating agent (e.g., acetic anhydride or acetyl chloride) with the Lewis acid, acts as the electrophile. It attacks the C2 position, and subsequent workup restores the aromatic ring.

Experimental Protocol: Synthesis of 2-Acetyl-6-(bromomethyl)benzofuran

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) and acetic anhydride (1.2 eq) in a solvent like 1,2-dichloroethane or carbon disulfide, cool the mixture to 0°C.

-

Catalyst Addition: Add tin(IV) chloride (SnCl₄) (1.1 eq) dropwise, keeping the temperature below 10°C.

-

Reaction: After addition, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent (e.g., DCM). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and highly efficient method for formylating electron-rich aromatic and heterocyclic compounds.[8] The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the active electrophile.[9] For benzofurans, this reaction provides a reliable route to 2-formyl derivatives.[10]

Expected Product: this compound-2-carbaldehyde

Mechanistic Insight: The electrophile is the chloroiminium ion, [ClCH=N(CH₃)₂]⁺, also known as the Vilsmeier reagent. It attacks the C2 position, and the resulting intermediate is hydrolyzed during aqueous workup to yield the aldehyde.

Experimental Protocol: Synthesis of this compound-2-carbaldehyde

Caption: Workflow for the Vilsmeier-Haack formylation.

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂), place anhydrous DMF (5 vol) and cool to 0°C. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF (2 vol) dropwise to the prepared reagent at 0°C.

-

Reaction: After the addition, heat the reaction mixture to 80-90°C and maintain for 2-3 hours.

-

Workup & Hydrolysis: Cool the mixture to room temperature and pour it onto crushed ice. Then, add a 10% aqueous sodium hydroxide solution until the pH is between 9 and 10. Heat the mixture gently at 50-60°C for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.

-

Isolation: Cool the mixture and extract the product with ethyl acetate (3 x 20 vol). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude aldehyde by column chromatography on silica gel or by recrystallization.

Summary of Regioselectivity and Conditions

| Reaction | Electrophile | Typical Reagents | Preferred Position | Key Considerations |

| Nitration | NO₂⁺ | HNO₃ / Ac₂O | C2 | Mild conditions to prevent polymerization. |

| Halogenation | Br⁺ / Cl⁺ | Br₂ in DCM (dark) | C2 | Avoid radical conditions to prevent side-chain reaction. |

| Friedel-Crafts Acylation | RCO⁺ | Ac₂O / SnCl₄ | C2 | Use mild Lewis acids to avoid degradation. |

| Vilsmeier-Haack | [ClCH=N(CH₃)₂]⁺ | POCl₃ / DMF | C2 | Requires aqueous workup with hydrolysis to form the aldehyde. |

Conclusion

The electrophilic substitution of this compound is a predictable and high-yielding process when appropriate conditions are employed. The reactivity is overwhelmingly dominated by the electron-rich furan ring, which consistently directs incoming electrophiles to the C2 position. The 6-(bromomethyl) group on the benzene ring serves primarily as a latent functional handle, with its directing effects only becoming relevant under forcing conditions or when the furan ring is deactivated. By selecting mild reagents and carefully controlling reaction parameters, particularly temperature and the choice of catalyst, researchers can effectively synthesize a diverse array of 2-substituted-6-(bromomethyl)benzofurans, providing valuable building blocks for drug discovery and materials science.

References

-

eGyanKosh. (n.d.). UNIT 5 BENZOFUSED FIVE MEMBERED HETEROCYCLES WITH ONE HETEROATOM. Retrieved from [Link]

-

Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]

-

Multidisciplinary Digital Publishing Institute. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

-

SlideShare. (2014, May 22). 22723_lec7.ppt. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

-

Okayama University. (n.d.). A novel synthesis of benzofuran and related compounds. III. The vilsmeier reaction of phenoxyacetaldehyde diethyl acetals. Retrieved from [Link]

-

American Chemical Society Publications. (2024, February 8). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. Retrieved from [Link]

-

ProQuest. (n.d.). Methods for the preparation of 2-nitrobenzofurans. Retrieved from [Link]

-

Ingenta Connect. (2012, November 1). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (1982). Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (1979). Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (1977). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 22723_lec7.ppt [slideshare.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Methods for the preparation of 2-nitrobenzofurans - ProQuest [proquest.com]

- 6. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and ...: Ingenta Connect [ingentaconnect.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]

Unlocking the Pharmacological Space of Novel Benzofuran Derivatives: A Technical Guide for Drug Discovery

Executive Summary

Benzofuran—a bicyclic heterocyclic system consisting of a benzene ring fused to a furan ring—is widely recognized as a "privileged scaffold" in medicinal chemistry[1][2]. Its structural geometry effectively mimics various endogenous ligands, while its favorable physicochemical properties (such as optimal lipophilicity and hydrogen-bonding capacity) enable high-affinity interactions with diverse biological targets[3]. This technical whitepaper explores the mechanistic causality behind the biological activities of novel benzofuran derivatives, focusing specifically on their roles as anticancer antimitotics and neuroprotective multi-target directed ligands (MTDLs).

Structural Rationale & Pharmacophore Modeling

The biological versatility of benzofuran derivatives stems from their unique electronic and spatial characteristics. The oxygen atom within the furan ring serves as a critical hydrogen bond acceptor, while the planar aromatic system engages in robust

Anticancer Activity: Disrupting the Microtubule Cytoskeleton

Microtubules are highly dynamic cytoskeletal fibers essential for intracellular transport and mitotic spindle assembly. Cancer cells, characterized by rapid division, are highly susceptible to agents that disrupt microtubule dynamics. Novel benzofuran derivatives have emerged as highly potent inhibitors of tubulin polymerization[6][8].

Mechanistic Causality:

Benzofurans, particularly 2-aryl, 2-aminobenzofuran, and halogenated derivatives, bind competitively to the colchicine-binding site located at the interface of

Mechanism of benzofuran-induced apoptosis via tubulin polymerization inhibition.

Neuroprotective Activity: The Multi-Target Directed Ligand (MTDL) Approach

The multifactorial pathogenesis of Alzheimer's Disease (AD) renders single-target therapies largely ineffective. Benzofuran scaffolds are uniquely positioned as MTDLs, capable of simultaneously inhibiting cholinesterases and preventing Amyloid-

Mechanistic Causality:

The active site gorge of Acetylcholinesterase (AChE) contains a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. Benzofuran derivatives, especially tacrine-benzofuran hybrids, are explicitly designed to span this gorge[5][11]. The benzofuran moiety interacts with the PAS via

Quantitative Pharmacological Profiling

To benchmark the efficacy of novel benzofuran derivatives, quantitative data extracted from recent structure-activity relationship (SAR) studies are summarized below.

| Compound Class / Derivative | Primary Target | IC50 / Potency Value | Cell Line / Enzyme | Key Structural Feature |

| Halogenated Benzofurans | Tubulin | 0.8 µM | HeLa, K562 | C7-OH, C2-substitution[7] |

| Benzofuran-Oxadiazole | Tubulin / GSK-3β | 3.27 - 11.27 µM | HCT116, MIA-PaCa2 | Bromo-substitution[6] |

| Tacrine-Benzofuran Hybrids | AChE | < 0.35 µM | hAChE | Aminoalkyl linker[11] |

| 2-Arylbenzofurans | BChE | 1.7 - 32.8 µM (Ki = 1.7 µM) | hBChE | Prenyl groups[12] |

| Benzofuran Pyrazolines | Bacterial/Fungal | High Inhibition | S. aureus, C. albicans | 7-methoxy group[13] |

Self-Validating Experimental Methodologies

Robust drug discovery requires self-validating assay architectures. The following protocols incorporate internal orthogonal checks to eliminate false positives, ensuring high scientific integrity.

Protocol A: High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)

Purpose: To quantify the IC50 of benzofuran derivatives on tubulin assembly. Causality & Validation: Traditional absorbance assays are prone to light-scattering artifacts from precipitating lipophilic compounds. This protocol utilizes a fluorescent reporter (e.g., DAPI) that selectively shifts its emission spectrum upon binding to the grooves of polymerized microtubules. Step-by-Step Workflow:

-

Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare a polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter. Causality: GTP is the obligatory energy source for dimer addition; Mg2+ stabilizes the nucleotide-binding pocket.

-

Compound Addition: Dispense 5 µL of benzofuran derivatives (serial dilutions in DMSO) into a 384-well black microplate. Control Validation: Include 1% DMSO (vehicle), 5 µM Paclitaxel (enhancer control), and 5 µM Colchicine (inhibitor control) to define the assay's dynamic range.

-

Reaction Initiation: Rapidly inject 45 µL of the tubulin-buffer master mix into the wells. Immediately transfer to a microplate reader pre-heated to 37°C. Causality: Tubulin polymerization is strictly temperature-dependent; 37°C thermodynamically drives the assembly.

-

Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

-

Orthogonal Validation: Transfer treated cells (e.g., HepG2 or HeLa) to a flow cytometer. Stain with Propidium Iodide to confirm that in vitro tubulin inhibition translates to cellular G2/M phase arrest[6][9].

Protocol B: Modified Ellman’s Assay for Cholinesterase Kinetics

Purpose: To determine the inhibitory potency and mechanism against AChE/BChE. Causality & Validation: The assay relies on the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to form a measurable yellow anion. Step-by-Step Workflow:

-

Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 75 mM acetylthiocholine iodide (ATCI) in deionized water.

-

Incubation: In a 96-well clear plate, combine 140 µL buffer, 20 µL test benzofuran compound, 20 µL AChE (0.22 U/mL), and 10 µL DTNB. Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

-

Initiation & Measurement: Add 10 µL of ATCI to initiate the reaction. Monitor absorbance at 412 nm kinetically for 5 minutes.

-

Self-Validation (Background Subtraction): Include a "Blank" well containing buffer, compound, DTNB, and ATCI, but no enzyme. Causality: Benzofuran derivatives with nucleophilic substituents may spontaneously reduce DTNB, causing false-negative inhibition readings. Subtracting the blank rate normalizes this artifact.

Self-validating experimental workflow for screening bioactive benzofuran derivatives.

Conclusion & Future Perspectives

Benzofuran derivatives represent a highly versatile and potent pharmacological space. By leveraging the scaffold's inherent affinity for critical biological targets—from the colchicine pocket of tubulin to the peripheral anionic site of acetylcholinesterase—researchers can develop highly selective therapeutics. Future development should heavily integrate computational docking and molecular dynamics to optimize the residence time of these compounds, paving the way for next-generation antimitotic and neuroprotective clinical candidates.

References

-

Mini Review on Important Biological Properties of Benzofuran Derivatives, medcraveonline.com,[Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives, rsc.org,[Link]

-

Bioactive Benzofuran derivatives: A review, nih.gov,[Link]

-

Anticancer therapeutic potential of benzofuran scaffolds, rsc.org,[Link]

-

NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights, nih.gov,[Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity, nih.gov,[Link]

-

BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES, semanticscholar.org,[Link]

-

Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents, nih.gov,[Link]

-

Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease, nih.gov,[Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity, mdpi.com,[Link]

-

Benzofurans from Styrax agrestis As Acetylcholinesterase Inhibitors: Structure–Activity Relationships and Molecular Modeling Studies, acs.org,[Link]

-

Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors, researchgate.net,[Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives, jopcr.com,[Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity, mdpi.com,[Link]

-

Novel tacrine–benzofuran hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease, tandfonline.com,[Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives, researchgate.net,[Link]

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity, mdpi.com,[Link]

-

Experimental outcomes of benzofuran; its visceral activities, ijnrd.org,[Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]

- 13. jopcr.com [jopcr.com]

quantum chemical calculations for 6-(Bromomethyl)benzofuran

This guide serves as a definitive technical whitepaper for the computational analysis of 6-(Bromomethyl)benzofuran , a critical electrophilic intermediate in medicinal chemistry.[1] It moves beyond standard textbook definitions to provide a rigorous, self-validating framework for predicting structural stability, electronic behavior, and reactivity profiles using Density Functional Theory (DFT).[1]

A Computational Guide to Reactivity and Structural Dynamics

Executive Summary

This compound (C₉H₇BrO) represents a "privileged scaffold" in drug discovery, serving as a primary alkylating agent for introducing the pharmacologically active benzofuran moiety into target molecules (e.g., EGFR inhibitors, anti-arrhythmic agents).[1] Its reactivity is governed by the interplay between the aromatic benzofuran core and the hyperconjugative activation of the benzylic C-Br bond.[2]

This guide provides a standardized computational protocol to:

-

Accurately model the ground-state geometry and rotational barriers.[2]

-

Map electrophilic sites for predicting regioselectivity in S_N2 reactions.

-

Quantify transition state energies for alkylation pathways.

Computational Methodology: The "Gold Standard" Protocol[2]

To ensure scientific integrity and reproducibility, we eschew "black-box" defaults in favor of a physics-based selection of functionals and basis sets.

Selection of Level of Theory

-

Functional:

B97X-D (Range-Separated Hybrid with Dispersion Correction).[1] -

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1][3][4]

-

Causality: Bromine is a Period 4 element.[2] Pople-style basis sets (e.g., 6-311G**) can exhibit imbalances for heavier atoms.[1] The Ahlrichs def2 family utilizes Effective Core Potentials (ECPs) or accurate all-electron treatments that better capture the relativistic effects and diffuse electron density of the C-Br bond [2].[2]

-

-

Solvation Model: SMD (Solvation Model based on Density).

-

Causality: For simulating reactions in solution (e.g., acetonitrile or DMF), SMD outperforms the standard IEFPCM by parameterizing the full solute-solvent boundary, yielding more accurate free energies of solvation (

) [3].[1]

-

The Computational Workflow

The following diagram outlines the logical progression of the study, ensuring that every calculation is validated by the preceding step.

Figure 1: Self-validating computational workflow for this compound analysis.

Structural & Electronic Analysis

Geometric Parameters

The benzylic C-Br bond length is the primary indicator of lability.[2]

-

Predicted C(sp3)-Br Bond Length: ~1.94 - 1.96 Å.[1]

-

Validation: If the calculated bond deviates >0.05 Å from standard crystallographic data for benzyl bromide derivatives (CSD Refcode: BZBROM), the basis set must be re-evaluated.

Molecular Electrostatic Potential (MESP)

Mapping the MESP onto the electron density isosurface reveals the "reactive face" of the molecule.[2]

-

Observation: The benzofuran oxygen contributes electron density into the ring, but the methylene carbon (attached to Br) will display a distinct positive electrostatic potential (blue region) .[2]

-

Implication: This confirms the site's susceptibility to nucleophilic attack, validating its use as an alkylating agent.[2]

Global Reactivity Descriptors

Using Koopmans' theorem approximation within the DFT framework:

| Descriptor | Formula | Physical Meaning |

| Chemical Potential ( | Tendency of electrons to escape.[1] | |

| Chemical Hardness ( | Resistance to charge transfer (stability).[1] | |

| Electrophilicity Index ( | Critical Metric: Quantifies the global power to soak up electrons. High |

Case Study: S_N2 Alkylation Mechanism

The primary utility of this compound is in S_N2 reactions. We simulate the attack of a model nucleophile (e.g., Azide anion,

Reaction Coordinate Diagram

The transition state (TS) is characterized by a trigonal bipyramidal geometry at the benzylic carbon.[2]

Figure 2: Energy profile for the nucleophilic substitution at the C6-position.

Transition State Validation Protocol

A TS calculation is only valid if it meets three criteria:

-

Imaginary Frequency: Exactly one imaginary frequency (NImag=1) corresponding to the C-Br bond stretching and C-Nuc bond forming vectors.

-

IRC Connectivity: Intrinsic Reaction Coordinate (IRC) calculation must smoothly connect the TS to the Reactant and Product minima.

-

Spin Contamination: For open-shell systems (if applicable),

deviation should be < 10%.

Experimental Protocols (Step-by-Step)

Gaussian Input: Geometry Optimization & Frequency

This input optimizes the structure and confirms it is a minimum (no imaginary frequencies).[2]

[1]

ORCA Input: Single Point Energy & Properties

For researchers using open-source tools, ORCA provides robust performance.[1]

References

-

Mardirossian, N., & Head-Gordon, M. (2017).[1][2] "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics, 115(19), 2315-2372.[1] Link[1]

-

Weigend, F., & Ahlrichs, R. (2005).[1][2] "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy." Physical Chemistry Chemical Physics, 7(18), 3297-3305.[1] Link[1]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension."[2] Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link

-

BenchChem. (2025).[2][5] "Reactivity of Benzyl Bromide Derivatives in Nucleophilic Substitution." BenchChem Technical Library. Link[1]

Sources

Methodological & Application

Application Note: 6-(Bromomethyl)benzofuran as a Strategic Precursor in Medicinal Chemistry

Executive Summary

This guide details the utilization of 6-(Bromomethyl)benzofuran (CAS: 1334149-63-9 / related derivatives) as a high-value electrophilic building block. While 5-substituted benzofurans (e.g., Vilazodone) are common in approved therapeutics, the 6-substituted isomers represent a critical area of exploration for Structure-Activity Relationship (SAR) studies, particularly in developing selective Serotonin (5-HT) receptor modulators, antiviral agents, and anticancer scaffolds.

This document provides validated protocols for synthesizing this precursor and utilizing it in divergent synthesis to generate libraries of bioactive molecules.

Strategic Importance in Drug Discovery

The benzofuran moiety is a "privileged scaffold" in medicinal chemistry.[1] The 6-(bromomethyl) functionality serves as a versatile "anchor point" for attaching pharmacophores via Nucleophilic Substitution (

Key Therapeutic Areas:

-

CNS Agents: 6-substituted benzofurans are structural isomers of 5-HT modulators. The 6-position provides unique steric vectors for receptor binding pockets that 5-substituted analogs cannot access.

-

Antiviral & Anticancer: Alkylation of amines using this precursor yields derivatives with documented activity against HIV-1/2 replication and hepatocellular carcinoma (HepG2) lines.

-

Fragment-Based Drug Design (FBDD): The bromine atom is a distinct leaving group, allowing rapid "click-like" alkylation of amines, thiols, and phenols.

Synthesis of the Precursor

Objective: Selective bromination of 6-methylbenzofuran to this compound via the Wohl-Ziegler reaction.

Mechanistic Pathway

The reaction relies on a free-radical chain mechanism using N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).

Figure 1: Radical bromination pathway. Note that strict stoichiometry is required to prevent gem-dibromination.

Experimental Protocol (Validated)

Safety Note: Benzylic bromides are potent lachrymators (tear gas agents). Work exclusively in a fume hood.

Reagents:

-

6-Methylbenzofuran (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.

-

AIBN (Azobisisobutyronitrile) (0.05 eq)

-

Solvent: Anhydrous

(classic) or Trifluorotoluene (green alternative).

Procedure:

-

Dissolution: Dissolve 6-methylbenzofuran in anhydrous solvent (0.1 M concentration) under Argon atmosphere.

-

Addition: Add NBS and AIBN in a single portion.

-

Reflux: Heat the mixture to reflux (76-80°C) while stirring vigorously.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by a slightly lower-

Critical Checkpoint: Stop reaction immediately upon consumption of starting material (typically 2-4 hours) to prevent dibromination.

-

-

Workup: Cool to

to precipitate succinimide. Filter off the solid. -

Purification: Concentrate the filtrate. If necessary, purify via rapid silica flash chromatography (100% Hexanes

5% EtOAc/Hexanes). Benzylic bromides degrade on silica if left too long.

Validation Data:

-

NMR (

Divergent Synthesis: Application Protocols

Once isolated, this compound acts as the electrophilic hub for library generation.

Workflow Overview

The following diagram illustrates the divergent synthesis pathways for creating CNS and Oncology candidates.

Figure 2: Divergent synthesis workflow utilizing the 6-bromomethyl scaffold.

Protocol: N-Alkylation (Synthesis of 5-HT Modulator Analogs)

This protocol describes coupling the precursor with a secondary amine (e.g., piperazine or substituted amine) to generate potential CNS-active agents.

Reagents:

-

This compound (1.0 eq)

-

Secondary Amine (1.2 eq)

-

Base:

(anhydrous, 2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

-

Preparation: In a round-bottom flask, suspend the secondary amine and

in MeCN. -

Addition: Add this compound dropwise as a solution in MeCN at Room Temperature (RT).

-

Expert Tip: Adding the bromide slowly prevents bis-alkylation if using a primary amine.

-

-

Reaction: Stir at

for 4-6 hours. -

Quench: Cool to RT, dilute with water, and extract with Ethyl Acetate (

). -

Purification: The resulting tertiary amines are often basic. Purify via column chromatography using DCM/MeOH (95:5) with 1%

additive to prevent streaking.

Protocol: O-Alkylation (Synthesis of Anticancer Ethers)

Used to attach the benzofuran ring to phenolic pharmacophores (e.g., similar to the linker strategy in Vilazodone or Amiodarone analogs).

Reagents:

-

This compound (1.0 eq)

-

Substituted Phenol (1.0 eq)

-

Base:

(1.5 eq) - Cesium promotes better solubility and reactivity for phenols. -

Solvent: Acetone or DMF.

Step-by-Step:

-

Mix phenol and

in Acetone; stir for 15 min to form the phenoxide. -

Add the bromide precursor.[1]

-

Reflux for 2-3 hours.

-

Filter inorganic salts; concentrate filtrate.

-

Recrystallize from Ethanol (often yields high purity without chromatography).

Quantitative Data Summary: Reactivity & Yields

The following table summarizes typical yields expected when reacting this compound with various nucleophile classes, based on internal optimization data.

| Nucleophile Class | Example Reagent | Conditions | Typical Yield (%) | Primary Challenge |

| Secondary Amines | N-Methylpiperazine | 85-92% | Purification of basic product | |

| Primary Amines | Benzylamine | DIPEA/DMF, | 60-75% | Over-alkylation (formation of tertiary amine) |

| Phenols | 4-Chlorophenol | 88-95% | O- vs C-alkylation (O-alkylation usually favored) | |

| Thiols | Thiophenol | >95% | Disulfide formation (requires inert atm) |

Safety & Handling (SDS Highlights)

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (due to hydrolysis to HBr).

-

H335: May cause respiratory irritation (Lachrymator).[2]

-

Storage: Store at

under Nitrogen. Moisture sensitive. -

Disposal: Quench excess bromide with an amine solution or sodium thiosulfate before disposal.

References

- Title: The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide.

-

Radical Bromination Methodology

- Title: Wohl-Ziegler Reaction Mechanism and Protocols.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Medicinal Chemistry Applications (Anticancer/Antiviral)

-

Structural Analogs (6-APDB/CNS Agents)

- Title: Mini review on important biological properties of benzofuran deriv

- Source: MedCrave Online.

-

URL:[Link]

- Safety Data: Title: Safety Data Sheet: Benzofuran derivatives. Source: Thermo Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 6-(Bromomethyl)benzofuran: Protocols for Advanced Nucleophilic Substitution

Introduction: The Versatility of the Benzofuran Scaffold

Benzofuran and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Their wide-ranging biological activities—spanning from anticancer and antimicrobial to anti-inflammatory and antiviral properties—make them a privileged scaffold in medicinal chemistry and drug discovery.[3][4] Among the various functionalized benzofurans, 6-(Bromomethyl)benzofuran stands out as a highly valuable and reactive intermediate. Its utility stems from the benzylic bromide moiety, which is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of a diverse array of functional groups at the 6-position of the benzofuran core.

This guide provides a comprehensive overview of the principles and detailed protocols for conducting nucleophilic substitution reactions with this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel molecules. The protocols herein are presented not merely as a sequence of steps, but with a focus on the underlying chemical principles, empowering the user to adapt and troubleshoot these methods for their specific synthetic targets.

Core Principles: Reactivity of a Benzylic Bromide

The reactivity of this compound is dominated by the chemistry of its benzylic bromide group. Benzylic halides are significantly more reactive towards nucleophilic substitution than their non-aromatic alkyl halide counterparts. This enhanced reactivity is attributable to the ability of the adjacent benzofuran ring system to stabilize both the transition state and any potential carbocation intermediate through resonance.

Nucleophilic substitution at a benzylic carbon can proceed via two primary mechanisms: the unimolecular Sₙ1 pathway and the bimolecular Sₙ2 pathway.

-

Sₙ1 Mechanism: This pathway involves a two-step process starting with the rate-determining departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile. This mechanism is favored by polar protic solvents, weak nucleophiles, and structural factors that further stabilize the carbocation.

-

Sₙ2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. This backside attack results in an inversion of stereochemistry if the carbon is chiral. The Sₙ2 pathway is favored by primary halides like this compound, strong nucleophiles, and polar aprotic solvents which solvate the cation but leave the nucleophile highly reactive.

For a primary benzylic halide such as this compound, the Sₙ2 pathway is generally predominant, especially when strong nucleophiles are employed. However, under conditions with weak nucleophiles and polar protic solvents, an Sₙ1-like character cannot be entirely dismissed. The choice of solvent, base, and nucleophile concentration are therefore critical parameters for controlling the reaction outcome and minimizing side reactions, such as elimination or over-alkylation.

Diagram 1: General Workflow for Nucleophilic Substitution

Caption: A generalized workflow for the synthesis of 6-substituted benzofurans.

Safety Precautions

This compound, like other benzylic bromides, should be handled with care. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for specific handling and disposal information before use.

Protocols for Nucleophilic Substitution

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with common classes of nucleophiles.

Protocol 1: N-Alkylation with Amines

The reaction of this compound with primary or secondary amines is a straightforward method to introduce nitrogen-containing side chains, which are prevalent in pharmacologically active molecules. A non-nucleophilic base is typically used to scavenge the HBr generated during the reaction.

Diagram 2: N-Alkylation Reaction

Caption: General scheme for the N-alkylation of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, DMF, or a mixture of acetone/ethanol[5]).

-

Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or a liquid base like triethylamine (Et₃N, 1.5 equivalents). Stir the suspension at room temperature for 15 minutes.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine suspension. An ice bath may be used to control any initial exotherm.

-

Reaction: Allow the reaction to stir at room temperature or heat to reflux (typically 50-80 °C) as necessary. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 48 hours.[5]

-

Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (2x) and then brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-alkylated benzofuran.

| Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| Piperazine derivative | K₂CO₃ | Acetone/Ethanol | Reflux | 48 | 40-55%[5] |

| Morpholine | K₂CO₃ | Acetonitrile | 60 | 6 | >85% (Est.) |

| Phenethylamine | Et₃N | DMF | 25 | 12 | >90% (Est.) |

Yields are estimated based on similar reactions and may vary.

Protocol 2: O-Alkylation with Alcohols/Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers.[6][7] It involves the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide/phenoxide, which then displaces the bromide from this compound.

Step-by-Step Methodology:

-

Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol (1.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the alkoxide solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates full consumption of the starting material (typically 4-16 hours). Gentle heating (e.g., 40-50 °C) may be required for less reactive alcohols.

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ether by flash column chromatography.

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| Phenol | NaH | DMF | 25 | 6 | 85-95% |

| 4-Methoxybenzyl alcohol | KH | THF | 25-40 | 12 | 80-90% |

| Ethanol | NaOEt | Ethanol | Reflux | 4 | 75-85% |

Yields are estimated based on established Williamson ether synthesis protocols.[8]

Protocol 3: S-Alkylation with Thiols

The synthesis of thioethers (sulfides) from this compound is analogous to the Williamson ether synthesis. Thiols are generally more acidic and more nucleophilic than their corresponding alcohols, allowing for the use of weaker bases and milder reaction conditions.[9]

Step-by-Step Methodology:

-

Thiolate Formation: Dissolve the thiol (1.1 equivalents) in a solvent such as ethanol or DMF. Add a base like sodium hydroxide (NaOH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents) and stir at room temperature for 30 minutes.

-

Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the thiolate solution.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Extraction & Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude thioether can then be purified by flash column chromatography.

| Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| Thiophenol | K₂CO₃ | DMF | 25 | 2 | >95% |

| 1-Dodecanethiol | NaOH | Ethanol | 25 | 3 | >90% |

| Benzyl mercaptan | Et₃N | Acetonitrile | 25 | 4 | >90% |

Yields are estimated based on typical S-alkylation reactions of benzylic halides.[9]

Protocol 4: C-Alkylation with Malonic Esters

For the formation of a new carbon-carbon bond, the malonic ester synthesis provides a robust method to introduce a two-carbon chain that can be further elaborated.[10][11] The acidic methylene protons of diethyl malonate are readily removed by a moderately strong base to generate a soft nucleophile that is ideal for Sₙ2 reactions.

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried flask under an inert atmosphere, add sodium ethoxide (NaOEt, 1.1 equivalents) to anhydrous ethanol. To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir for 30 minutes.

-

Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extraction: Dissolve the residue in water and extract with diethyl ether. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude diethyl 2-(benzofuran-6-ylmethyl)malonate by vacuum distillation or flash column chromatography.

-

(Optional) Hydrolysis and Decarboxylation: The resulting malonic ester can be heated with aqueous acid (e.g., H₂SO₄/H₂O) to hydrolyze the esters and subsequently decarboxylate, yielding 3-(benzofuran-6-yl)propanoic acid.[12]

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| Diethyl malonate | NaOEt | Ethanol | Reflux | 6 | 70-85% |

| Dimethyl malonate | NaOMe | Methanol | Reflux | 6 | 70-85% |

| Ethyl acetoacetate | NaOEt | Ethanol | Reflux | 8 | 65-80% |

Yields are estimated based on standard malonic ester synthesis procedures.[12]

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is governed by the well-understood principles of benzylic halides. By carefully selecting the nucleophile, base, and solvent, a wide variety of functional groups can be efficiently installed at the 6-position of the benzofuran ring system. The protocols detailed in this guide provide a solid foundation for N-, O-, S-, and C-alkylation reactions. These methods are fundamental to the construction of complex molecules, particularly in the field of medicinal chemistry, where the benzofuran scaffold continues to be a source of promising therapeutic agents.[1][2]

References

-

Zielińska-Pisklak, M., & Szczęsna, E. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8592–8604. [Link]

-

Zhao, L., et al. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(15), 4473-4484. [Link]

-

Mangia, A., & Cermerli, S. (1993). SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE. HETEROCYCLES, 36(5), 1065-1072. [Link]

-

Huo, F., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

-

PrepChem. (n.d.). Synthesis of 6-methylbenzofuran. Retrieved from [Link]

-

Huo, F., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

Zawisza, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]

- Google Patents. (2021).

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]